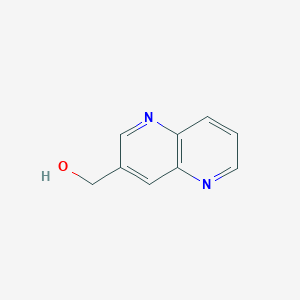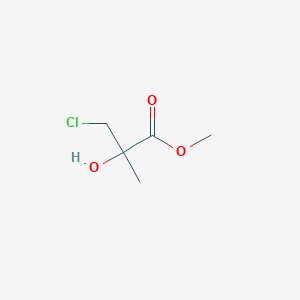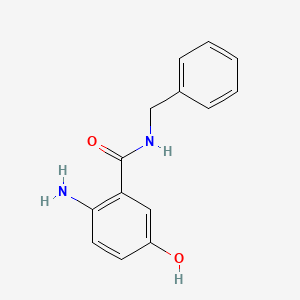
(1,5-萘啶-3-基)甲醇
描述
(1,5-Naphthyridin-3-yl)methanol is an organic compound with the molecular formula C9H8N2O It is a derivative of naphthyridine, a heterocyclic compound containing two nitrogen atoms in a fused ring system
科学研究应用
(1,5-Naphthyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
作用机制
(1) Target of Action
1,5-naphthyridine derivatives, a group to which this compound belongs, are known to exhibit a variety of biological activities
(2) Mode of Action
It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These reactions could potentially influence the interaction of (1,5-Naphthyridin-3-yl)methanol with its targets.
(3) Biochemical Pathways
1,5-naphthyridines are known to interact with various biochemical pathways due to their reactivity with electrophilic or nucleophilic reagents, and their ability to undergo oxidations, reductions, and cross-coupling reactions .
(5) Result of Action
1,5-naphthyridines are known to exhibit a variety of biological activities , suggesting that (1,5-Naphthyridin-3-yl)methanol could potentially have significant molecular and cellular effects.
生化分析
Biochemical Properties
(1,5-Naphthyridin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of (1,5-Naphthyridin-3-yl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, (1,5-Naphthyridin-3-yl)methanol can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of (1,5-Naphthyridin-3-yl)methanol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, (1,5-Naphthyridin-3-yl)methanol can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth. In terms of cellular metabolism, (1,5-Naphthyridin-3-yl)methanol has been found to impact the glycolytic pathway, leading to changes in ATP production and overall cellular energy balance.
Molecular Mechanism
At the molecular level, (1,5-Naphthyridin-3-yl)methanol exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For instance, (1,5-Naphthyridin-3-yl)methanol can bind to DNA, leading to changes in gene expression . It can also inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, (1,5-Naphthyridin-3-yl)methanol can influence signal transduction pathways by interacting with key signaling molecules, such as kinases and phosphatases.
Temporal Effects in Laboratory Settings
The effects of (1,5-Naphthyridin-3-yl)methanol can change over time in laboratory settings. Studies have shown that the stability of (1,5-Naphthyridin-3-yl)methanol can be affected by factors such as temperature, pH, and exposure to light . Over time, (1,5-Naphthyridin-3-yl)methanol may degrade, leading to a decrease in its biological activity. Long-term studies have also indicated that prolonged exposure to (1,5-Naphthyridin-3-yl)methanol can result in changes in cellular function, such as alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of (1,5-Naphthyridin-3-yl)methanol vary with different dosages in animal models. At low doses, (1,5-Naphthyridin-3-yl)methanol has been found to have minimal toxic effects and can even exhibit therapeutic benefits . At high doses, (1,5-Naphthyridin-3-yl)methanol can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
(1,5-Naphthyridin-3-yl)methanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Additionally, (1,5-Naphthyridin-3-yl)methanol can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle.
Transport and Distribution
The transport and distribution of (1,5-Naphthyridin-3-yl)methanol within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes by specific transporters, such as ABC transporters . Once inside the cell, (1,5-Naphthyridin-3-yl)methanol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of (1,5-Naphthyridin-3-yl)methanol within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of (1,5-Naphthyridin-3-yl)methanol plays a crucial role in its activity and function. It has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of (1,5-Naphthyridin-3-yl)methanol can be influenced by targeting signals and post-translational modifications. For instance, the presence of a nuclear localization signal can direct (1,5-Naphthyridin-3-yl)methanol to the nucleus, where it can interact with DNA and other nuclear proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Naphthyridin-3-yl)methanol typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method involves the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, leading to the formation of Schiff base intermediates, which then undergo cyclization to form the naphthyridine ring system .
Industrial Production Methods
Industrial production methods for (1,5-Naphthyridin-3-yl)methanol are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-temperature reactions and catalytic processes, are likely applicable.
化学反应分析
Types of Reactions
(1,5-Naphthyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
相似化合物的比较
Similar Compounds
- 1,5-Naphthyridin-3-ol
- Methyl 1,5-naphthyridine-3-carboxylate
- 1,5-Naphthyridin-3-amine
- 1,5-Naphthyridine-3-carbaldehyde
Uniqueness
(1,5-Naphthyridin-3-yl)methanol is unique due to the presence of the hydroxyl group at the 3-position of the naphthyridine ring. This functional group allows for a wide range of chemical modifications and interactions, making it a valuable compound for various applications .
属性
IUPAC Name |
1,5-naphthyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKMHAKOWUIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)CO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309748 | |
| Record name | 1,5-Naphthyridine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-54-1 | |
| Record name | 1,5-Naphthyridine-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)
![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)

![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)



![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)

![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)
![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)


